REACTION_CXSMILES
|
C([NH:4][N:5]=[CH:6][C:7]1[C:8](F)=[N:9][C:10]([N:13]2[CH2:18][CH2:17][N:16]([CH3:19])[CH2:15][CH2:14]2)=[CH:11][CH:12]=1)(=O)C.O>O.NN>[CH3:19][N:16]1[CH2:17][CH2:18][N:13]([C:10]2[N:9]=[C:8]3[NH:4][N:5]=[CH:6][C:7]3=[CH:12][CH:11]=2)[CH2:14][CH2:15]1 |f:2.3|
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Name
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2-Fluoro-6-(4-methyl-1-piperazinyl)pyridine-3-carboxaldehyde acetylhydrazone
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Quantity
|
2.3 g
|
Type
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reactant
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Smiles
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C(C)(=O)NN=CC=1C(=NC(=CC1)N1CCN(CC1)C)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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O.NN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the product was filtered off
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Type
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CONCENTRATION
|
Details
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The aqueous filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
the resulting solid triturated with water
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Type
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FILTRATION
|
Details
|
had been previously filtered off
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Type
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CUSTOM
|
Details
|
the two were recrystallized together from EtOAc
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Type
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CUSTOM
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Details
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giving 1.15 g, (64%), mp 196°-197° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C1=CC=C2C(=N1)NN=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |